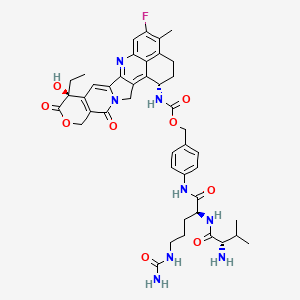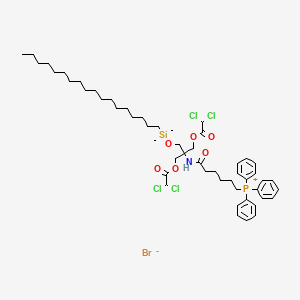
Hispidanin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hispidanin B is a diterpenoid compound isolated from the rhizomes of the plant Isodon hispidaThis compound has garnered significant attention due to its complex molecular architecture and notable biological activities, particularly its cytotoxic effects on various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hispidanin B involves a series of intricate steps. One proposed route includes the use of naturally occurring diterpenoids such as (+)-sclareolide and (+)-sclareol as starting materials. These compounds undergo a series of transformations, including intermolecular Diels-Alder reactions catalyzed by enzymes, to form the complex seven-ring core structure of this compound .
Industrial Production Methods
Industrial production of this compound is not yet well-established due to its complex structure and the challenges associated with its synthesis. Current methods are primarily focused on laboratory-scale synthesis, which involves multiple steps and stringent reaction conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Hispidanin B undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Hispidanin B has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its cytotoxic effects on cancer cell lines, including SGC7901, SMMC7721, and K562.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxic properties.
Wirkmechanismus
The mechanism of action of Hispidanin B involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hispidanin A: Another dimeric diterpenoid from Isodon hispida with similar biological activities.
Bisrubescensin A: A diterpene dimer with cytotoxic activity.
Bistenuifolin B: Another diterpene dimer with potential antiviral activity.
Uniqueness of Hispidanin B
This compound is unique due to its seven-ring core structure, which includes a 5,6-spiro ring system and eight chiral centers. This complex structure contributes to its potent biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C42H56O6 |
|---|---|
Molekulargewicht |
656.9 g/mol |
IUPAC-Name |
(4S,4aR,8aS)-4-[[(1'S,3S,4S,5aS,9aS)-4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl]methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C42H56O6/c1-24-12-9-20-42(29(24)22-28-25(2)13-16-32-38(4,5)18-11-21-41(28,32)36(44)45)35-30(48-37(42)46)15-14-27-34(35)31(47-26(3)43)23-33-39(6,7)17-10-19-40(27,33)8/h12,14-15,28-29,31-33H,2,9-11,13,16-23H2,1,3-8H3,(H,44,45)/t28-,29-,31-,32-,33-,40+,41-,42-/m0/s1 |
InChI-Schlüssel |
OXWHIFHQUHPEDR-MFWVAWNWSA-N |
Isomerische SMILES |
CC1=CCC[C@]2([C@H]1C[C@H]3C(=C)CC[C@@H]4[C@@]3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5[C@H](C[C@@H]7[C@@]6(CCCC7(C)C)C)OC(=O)C)OC2=O |
Kanonische SMILES |
CC1=CCCC2(C1CC3C(=C)CCC4C3(CCCC4(C)C)C(=O)O)C5=C(C=CC6=C5C(CC7C6(CCCC7(C)C)C)OC(=O)C)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)




![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(difluoromethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B12388396.png)
![(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuterio(113C)methoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B12388412.png)


![(3S,10S,13S,16R,17S,18R)-17,18-dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12388430.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexyl]pentanoic acid](/img/structure/B12388440.png)
